N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
The compound N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a fused heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 5, a ketone at position 6, and a benzamide moiety containing a dimethylsulfamoyl group. This structure combines a bicyclic nitrogen-rich scaffold with a sulfonamide-based aromatic system, which is often associated with enhanced binding affinity and metabolic stability in medicinal chemistry. While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous studies on triazolothiadiazoles and pyrazolo-pyrimidines suggest that such fused heterocycles exhibit bioactivity modulated by substituents and hydrogen-bonding patterns . The dimethylsulfamoyl group may enhance solubility and target interactions compared to simpler alkyl/aryl substituents, as seen in related systems .
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-10-9-13-14(20-22(4)15(13)19-16(10)23)18-17(24)11-5-7-12(8-6-11)27(25,26)21(2)3/h5-8,10H,9H2,1-4H3,(H,19,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUFSOODANMLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and enzymatic inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.33 g/mol. The structure features a pyrazolo-pyridine framework known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O3 |
| Molecular Weight | 315.33 g/mol |
| CAS Number | 1206997-76-3 |
| Purity | ≥ 95% |
1. Anti-inflammatory Effects
Recent studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, derivatives related to this compound have demonstrated COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Tyrosine Kinases : The compound has been identified as a potential inhibitor of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest in the G2/M phase in certain cancer cell lines .
3. Enzymatic Inhibition
This compound also exhibits inhibitory activity against various enzymes:
- Phosphodiesterase Inhibition : It has been reported to inhibit phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses .
- Antagonistic Activity : The compound has antagonistic effects on A1 receptors in humans, contributing to its pharmacological profile .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anti-inflammatory Mechanisms : A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis when administered at therapeutic doses.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a substantial decrease in cell viability and induced apoptosis.
Scientific Research Applications
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide, also known by the CAS number 1173269-54-9, is a chemical compound with diverse applications, particularly in scientific research .
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, related compounds and studies indicate potential applications:
- Anti-inflammatory effects N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide, a related compound, has demonstrated potential in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anti-cancer activity Studies on related compounds suggest potential to inhibit tumor growth in various cancer cell lines, potentially inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. A study evaluated the anticancer effects on human breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective properties Evidence suggests that related compounds may protect neuronal cells from oxidative stress and excitotoxicity, possibly through the modulation of calcium homeostasis and antioxidant pathways. In a model of oxidative stress, the compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.
Structural similarity to other pyrazolo[3,4-b]pyridine derivatives suggests that this compound may share similar biological activities. These compounds have reported biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-amino-pyrazolo[3,4-b]pyridine | Contains an amino group at position 6 | Exhibits different biological activities due to amino substitution |
| 5-(6-hydroxy-benzofuran)pyrazole | Hydroxy substitution on benzofuran | Potentially different solubility and reactivity profiles |
| 1-methyl(aryl)-pyrazoles | Methyl substitution at position 1 | Varying pharmacological effects based on aryl group |
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives share structural similarities with the target compound. For example, Abdelhamid (2009) synthesized pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines fused with benzofuran, demonstrating the versatility of pyrazolo-heterocycles in drug discovery . Key differences include:
- Core Heterocycle : The target compound’s pyrazolo[3,4-b]pyridine vs. pyrazolo[1,5-a]pyrimidine in Abdelhamid’s work.
- Substituents : The dimethylsulfamoyl group in the target compound contrasts with benzofuran moieties in Abdelhamid’s derivatives, which may alter electronic properties and bioavailability.
Triazolothiadiazoles
Triazolothiadiazoles, such as 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives, exhibit antimicrobial and herbicidal activities . Key comparisons include:
- Bioactivity : Triazolothiadiazoles show broad-spectrum activity due to their thiadiazole ring, while the target compound’s sulfamoyl group may favor enzyme inhibition (e.g., carbonic anhydrase).
Isoxazolo-Pyridazines
The target compound’s pyrazolo-pyridine core may offer superior metabolic stability compared to isoxazole-based systems.
Comparative Data Table
Table 1: Structural and Functional Comparison of Heterocyclic Compounds
Research Findings and Implications
- Substituent Impact : The dimethylsulfamoyl group in the target compound likely enhances solubility and target binding compared to lipophilic alkyl/aryl groups in triazolothiadiazoles .
- Hydrogen Bonding : highlights the role of hydrogen bonding in crystal packing and stability. The sulfamoyl group may facilitate stronger intermolecular interactions than naphthylmethylene substituents .
- Synthetic Routes : While details methods for pyrazolo-pyrimidines, the target compound’s synthesis would require analogous condensation of pyrazolo-pyridine precursors with sulfamoyl benzoyl chlorides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
